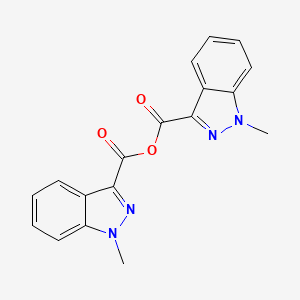

1-Methyl-1H-indazole-3-carboxylic Acid Anhydride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

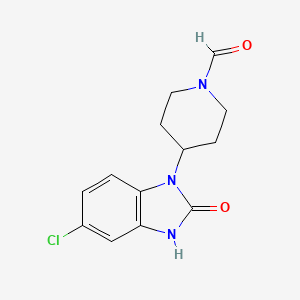

Granisetron Impurity 1 is an impurity of Granisetron.

作用机制

Target of Action

Granisetron Impurity 1, also known as 1-Methyl-1H-indazole-3-carboxylic Anhydride or 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride, primarily targets the serotonin 5-HT3 receptors . These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems .

Mode of Action

Granisetron Impurity 1 acts as a potent and selective antagonist of the serotonin 5-HT3 receptors . It binds to these receptors with high affinity, blocking the influx of sodium and calcium ions that occurs upon serotonin binding . This blockade inhibits the initiation of the vomiting reflex triggered by certain chemotherapeutic agents .

Biochemical Pathways

The primary biochemical pathway affected by Granisetron Impurity 1 is the serotonergic pathway . By blocking the 5-HT3 receptors, it prevents the activation of this pathway by serotonin, thereby inhibiting the vomiting reflex .

Result of Action

The primary result of Granisetron Impurity 1’s action is the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and postoperative conditions . By blocking the 5-HT3 receptors, it inhibits the vomiting reflex, thereby improving the quality of life for patients undergoing these treatments .

生化分析

Biochemical Properties

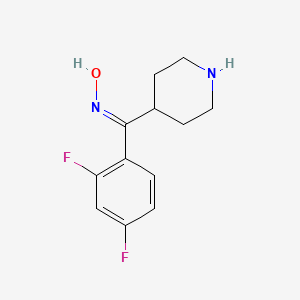

It is known that Granisetron, the parent compound, acts as a serotonin 5-HT3 receptor antagonist . This suggests that 1-Methyl-1H-indazole-3-carboxylic Anhydride may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have been shown to have antiproliferative activity and can inhibit cell growth in neoplastic cell lines

Molecular Mechanism

It is known that the 1H-indazole-3-amine structure, which is present in this compound, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Temporal Effects in Laboratory Settings

It is recommended to store the compound at +5°C ± 3°C, protected from light .

属性

IUPAC Name |

(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKUAYVKUKAIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363173-34-5 |

Source

|

| Record name | 1-Methyl-1H-indazole-3-carboxylic acid anhydride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)

![4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride](/img/structure/B602236.png)

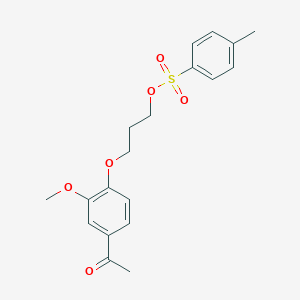

![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)